ユビキノール

概要

説明

. コエンザイムQ10は、細胞エネルギー産生において重要な役割を果たす成分であり、強力な抗酸化物質としても機能します。 ユビキノールは、心臓、肝臓、筋肉など、高いエネルギーレベルを必要とする臓器や組織の全体的な健康を維持する上で重要な役割を果たします . コエンザイムQ10からその活性型であるユビキノールへの変換は、細胞活動の主要なエネルギー源であるアデノシン三リン酸(ATP)の産生に不可欠です .

科学的研究の応用

Ubiquinol has a wide range of scientific research applications across various fields:

Chemistry:

Redox Studies: Ubiquinol is used in studies related to redox reactions and electron transport mechanisms.

Biology:

Cellular Energy Production: Research focuses on its role in ATP production and mitochondrial function.

Antioxidant Properties: Studies investigate its ability to neutralize free radicals and protect cells from oxidative damage.

Medicine:

Cardiovascular Health: Ubiquinol supplementation is studied for its potential to improve heart health and reduce the risk of cardiovascular diseases.

Neurodegenerative Diseases: Research explores its potential benefits in conditions like Parkinson’s and Alzheimer’s diseases.

Industry:

作用機序

ユビキノールは、ミトコンドリア内の電子伝達鎖における役割を通じてその効果を発揮します . 電子キャリアとして機能し、NADHおよびFADH2から複合体IIIへの電子の移動を促進し、最終的にATPの産生につながります . さらに、ユビキノールは強力な抗酸化物質として機能し、細胞膜と低密度リポタンパク質(LDL)を酸化損傷から保護します . また、ビタミンEをその酸化型から再生するのに役立ち、その抗酸化効果を高めます .

類似の化合物:

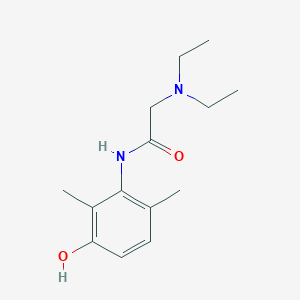

ユビキノン(CoQ10): CoQ10の酸化型であり、ユビキノールと比較して生物学的利用能が低いです.

ユビキノールのユニークさ: ユビキノールは、ユビキノンと比較して、高い生物学的利用能と優れた抗酸化特性を持っているため、ユニークです . 電子伝達鎖に直接参加し、細胞構造を酸化ストレスから保護する能力により、研究と治療的応用の両方において貴重な化合物となっています .

生化学分析

Biochemical Properties

Ubiquinol is involved in the electron transport chain (ETC), a complex process that occurs within the mitochondria . It acts as an electron transporter in the redox pair consisting of the oxidized species ubiquinone (CoQ10) and the reduced species ubiquinol (CoQ10 H2) .

Cellular Effects

Ubiquinol plays a vital role in the production of cellular energy. It is responsible for generating ATP, the energy currency of the cell . Furthermore, it efficiently protects membrane phospholipids and serum low-density lipoprotein from lipid peroxidation .

Molecular Mechanism

The molecular mechanism of Ubiquinol involves its function as an electron transporter in the redox pair. This reversible redox process is characteristic of this pair .

Temporal Effects in Laboratory Settings

Ubiquinol has an important stability problem which hampers its storage and formulation. It can be easily transformed into its oxidized form—ubiquinone—even at low temperature . A new cocrystal of ubiquinol with vitamin B3 nicotinamide (UQ-NC) exhibited excellent stability, improved dissolution properties, and higher bioavailability .

Dosage Effects in Animal Models

Its high bioavailability suggests that it could have significant effects at different dosages .

Metabolic Pathways

Ubiquinol is involved in the electron transport chain, a key metabolic pathway that generates ATP . It interacts with various enzymes and cofactors in this process .

Transport and Distribution

The transport and distribution of Ubiquinol within cells and tissues are closely related to its role in the electron transport chain and its lipid-soluble nature .

Subcellular Localization

Ubiquinol is primarily located within the mitochondria, where it participates in the electron transport chain . Its activity and function are closely tied to its subcellular localization .

準備方法

合成経路と反応条件: ユビキノールは、さまざまな化学プロセスによって合成することができます。 一般的な方法の1つは、触媒の存在下で、水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を使用して、ユビキノン(CoQ10の酸化型)を還元することです . 反応は通常、穏やかな条件下で行われ、温度と圧力を注意深く制御して、ユビキノンをユビキノールに完全に還元します .

工業的生産方法: ユビキノールの工業的生産には、しばしば、特定の菌株の細菌または酵母を使用してCoQ10を産生し、その後化学的にユビキノールに還元する、微生物発酵が関与します . この方法は、コスト効率とスケーラビリティの点で優れています。 発酵プロセスに続いて、高純度のユビキノールを得るための抽出および精製手順が行われます .

3. 化学反応解析

反応の種類: ユビキノールは主に酸化還元反応を受け、還元型(ユビキノール)と酸化型(ユビキノン)の間で交互に変化します . この酸化還元サイクルは、細胞エネルギー産生と抗酸化保護における役割において重要です .

一般的な試薬と条件:

酸化: ユビキノールは、塩化第二鉄またはフェリシアン化カリウムなどの酸化剤を使用して、ユビキノンに酸化することができます.

還元: 前述のように、ユビキノンは、触媒を伴う水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を使用して、ユビキノールに還元することができます.

生成される主要な生成物: これらの反応から生成される主な生成物は、ユビキノールとユビキノンであり、これらはミトコンドリア内の電子伝達鎖に参加してATPを産生します .

4. 科学研究への応用

ユビキノールは、さまざまな分野で幅広い科学研究への応用を持っています。

化学:

酸化還元研究: ユビキノールは、酸化還元反応と電子伝達機構に関する研究で使用されます.

生物学:

細胞エネルギー産生: 研究は、ATP産生とミトコンドリア機能における役割に焦点を当てています.

医学:

産業:

ニュートラシューティカル: ユビキノールは、エネルギー増強と抗酸化特性のために、栄養補助食品で広く使用されています.

化学反応の分析

Types of Reactions: Ubiquinol primarily undergoes redox reactions, where it alternates between its reduced form (ubiquinol) and oxidized form (ubiquinone) . This redox cycle is crucial for its role in cellular energy production and antioxidant protection .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions are ubiquinol and ubiquinone, which participate in the electron transport chain within mitochondria to produce ATP .

類似化合物との比較

Ubiquinone (CoQ10): The oxidized form of CoQ10, which is less bioavailable compared to ubiquinol.

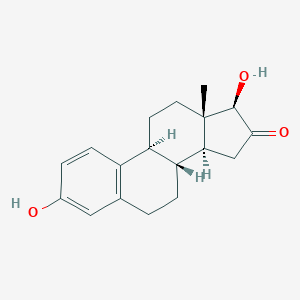

Vitamin E: Another antioxidant that works synergistically with ubiquinol to protect cells from oxidative damage.

Uniqueness of Ubiquinol: Ubiquinol is unique due to its higher bioavailability and superior antioxidant properties compared to ubiquinone . Its ability to directly participate in the electron transport chain and protect cellular structures from oxidative stress makes it a valuable compound in both research and therapeutic applications .

特性

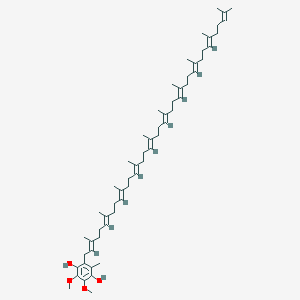

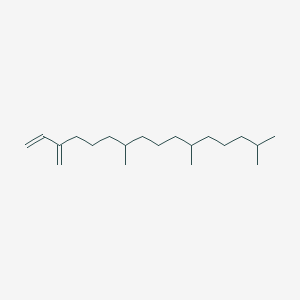

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTNKSLOFHEFPK-UPTCCGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912840 | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

992-78-9, 5677-55-4 | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBIQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ubiquinol's primary target is the mitochondria, the powerhouse of the cell. As a crucial component of the electron transport chain, ubiquinol donates electrons, facilitating energy production in the form of ATP [, ]. Beyond its role in energy production, ubiquinol acts as a potent antioxidant, particularly within lipid membranes, protecting them from peroxidative damage caused by free radicals []. This antioxidant action is closely intertwined with its redox state, with ubiquinol exhibiting superior antioxidant capacity compared to its oxidized form, ubiquinone [, ].

ANone: While several papers mention Ubiquinol-10, the specific structural data requested wasn't explicitly detailed within the provided research excerpts. A full spectroscopic analysis would typically involve techniques like NMR, IR, and Mass Spectrometry.

A: Ubiquinol, while a potent antioxidant, is known for its inherent instability, particularly in its reduced form. It easily oxidizes to ubiquinone, impacting its storage and formulation []. Research indicates that ubiquinol is more stable within the protective environment of a gelatin capsule but exhibits instability when exposed to simulated gastric and intestinal fluids []. Formulation strategies, such as the development of a cocrystal with Vitamin B3 nicotinamide (UQ-NC), have shown promise in enhancing ubiquinol's stability, dissolution, and bioavailability [].

A: Ubiquinol's primary catalytic role lies in its function as an electron carrier within the mitochondrial electron transport chain. Its reduced form, ubiquinol, donates electrons, becoming oxidized to ubiquinone, which is then recycled back to ubiquinol [, , ]. This cyclical process is essential for ATP synthesis, powering cellular activities. Ubiquinol's antioxidant activity stems from its ability to scavenge free radicals, effectively interrupting lipid peroxidation chain reactions [, , ]. This scavenging activity is more pronounced in ubiquinol compared to ubiquinone, highlighting its importance in maintaining cellular redox balance.

ANone: While the provided research abstracts don't explicitly mention the use of computational methods like QSAR for Ubiquinol, these techniques are commonly employed in drug design and could be relevant to optimizing Ubiquinol delivery or developing novel analogs.

A: Ubiquinol is inherently unstable and prone to oxidation, especially outside of its cellular environment [, ]. Formulating Ubiquinol as a cocrystal with Vitamin B3 nicotinamide has been shown to improve its stability significantly compared to commercially available forms []. This underscores the importance of formulation strategies in overcoming the inherent instability of Ubiquinol and maximizing its therapeutic potential.

A: Research indicates that ubiquinol exhibits superior bioavailability compared to ubiquinone, its oxidized counterpart. This difference arises from its more efficient incorporation into mixed micelles during digestion and its enhanced uptake and transport by intestinal cells, a process seemingly dependent on glutathione []. Intravenously administered ubiquinol effectively reaches target organs, including the brain and myocardium, leading to sustained elevation of CoQ10 levels in these tissues, potentially offering prolonged antioxidant protection [].

A: Preclinical studies employing a rat model of myocardial infarction demonstrated that intravenous administration of ubiquinol effectively reduced the size of left ventricle aneurysms and mitigated the development of left ventricular hypertrophy []. In a separate rat model of renal ischemia-reperfusion injury, oral supplementation with ubiquinol provided significant protection against kidney damage. This protective effect was linked to the compound's ability to maintain redox balance and regulate inflammatory responses []. In clinical research, a double-blind, placebo-controlled trial involving elderly patients undergoing aortic valve replacement highlighted the potential benefits of ubiquinol supplementation []. Treatment with ubiquinol successfully counteracted the post-operative decline and oxidation of plasma CoQ10 levels []. Notably, ubiquinol also demonstrated a significant reduction in post-operative troponin I levels, a marker of cardiac muscle damage [].

ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance related to Ubiquinol.

A: Studies indicate that ubiquinol acetate, a more stable form of ubiquinol, did not show any genotoxic potential in standard in vitro assays []. A subchronic toxicity study in rats found no adverse effects in males even at the highest dose tested (600 mg/kg/day) [].

A: A study exploring the effects of ubiquinol supplementation on social behavior in common marmosets exemplifies cross-disciplinary research []. This research combined elements of behavioral science, nutritional biochemistry, and advanced data analysis techniques to investigate the impact of ubiquinol on social motivation and physiological parameters []. The integration of infrared thermal imaging to detect subtle body temperature changes alongside behavioral assessments underscores the value of interdisciplinary approaches in unraveling the multifaceted effects of ubiquinol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)